molecular formula C22H20BrF3N2O2 B15362995 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15362995
M. Wt: 481.3 g/mol
InChI Key: OKVPTTPOLVMMBT-UHFFFAOYSA-N
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Description

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative with a bromo group at position 6, a trifluoromethyl group at position 5, and two 4-methoxybenzyl substituents on the amine at position 2. Its molecular formula is C23H22N2O2F3Br, with a molecular weight of 495.33 g/mol, and it is commercially available at ≥97% purity . This compound serves as a critical intermediate in synthesizing divarasib (GDC-6036), a covalent inhibitor targeting the KRAS G12C mutation in cancer therapeutics. Its synthesis involves atroposelective methods to ensure proper stereochemical control, highlighting its structural complexity .

Properties

Molecular Formula

C22H20BrF3N2O2

Molecular Weight

481.3 g/mol

IUPAC Name

6-bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C22H20BrF3N2O2/c1-29-17-7-3-15(4-8-17)13-28(14-16-5-9-18(30-2)10-6-16)20-12-11-19(21(23)27-20)22(24,25)26/h3-12H,13-14H2,1-2H3

InChI Key

OKVPTTPOLVMMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=C(C=C3)C(F)(F)F)Br

Origin of Product

United States

Biological Activity

6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22BrF3N2OC_{23}H_{22}BrF_3N_2O with a molecular weight of 495.34 g/mol. The presence of the trifluoromethyl group and bromo substituent are significant for its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Research indicates that derivatives with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, compounds similar to this compound have shown selective activity against Chlamydia species, suggesting a potential for development into therapeutic agents targeting bacterial infections .
  • Anti-inflammatory Effects
    • Compounds containing similar structural motifs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism often involves modulation of inflammatory pathways, potentially through inhibition of nitric oxide synthase (iNOS) and COX-2 expression .
  • Structure-Activity Relationship (SAR)
    • The SAR studies reveal that the presence of electron-withdrawing groups such as trifluoromethyl enhances the biological activity of these compounds. Variations in substituents at specific positions on the aromatic rings can significantly impact their efficacy against various pathogens .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Study on Antichlamydial Activity : A study highlighted that compounds with trifluoromethyl substitutions exhibited potent antichlamydial activity, outperforming others lacking this group. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against specific pathogens .
  • In Vitro Anti-inflammatory Studies : In vitro assays demonstrated that certain derivatives effectively suppressed COX-2 activity, leading to reduced inflammation in model systems. These findings suggest promising applications in treating inflammatory diseases .

Data Summary Table

Compound NameMolecular FormulaActivity TypeIC50 Value (μmol)Reference
This compoundC23H22BrF3N2OAntichlamydialNot specified
Analog 1C23H22BrF3N2OAnti-inflammatory0.04
Analog 2C23H22BrF3N2OAntimicrobialNot specified

Comparison with Similar Compounds

Core Heterocycle

  • Pyridine vs. Pyrimidine: The target compound features a pyridine core, whereas analogs like N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () and 4-(2,6-difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine () utilize pyrimidine cores. Pyrimidines introduce an additional nitrogen atom, altering electronic properties and hydrogen-bonding capabilities, which can influence binding affinity in biological systems .

Substituent Patterns

  • Trifluoromethyl Groups: The trifluoromethyl group at position 5 in the target compound enhances lipophilicity and metabolic stability.
  • Bis(4-methoxybenzyl) vs. Mono-Benzyl Groups: The target compound’s two 4-methoxybenzyl groups contrast with simpler analogs like 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine (), which has a single fluorophenylmethyl group.

Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound Pyridine 495.33 Br, CF3, bis(4-MeO-Bn) ~4.8
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine () Pyridine 281.12 Br, 4-F-Bn ~3.2
5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine () Pyridine N/A Br, Cl, CF3, NO2 ~5.5
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Pyrimidine N/A F, MeO-Ph, Me, Ph ~3.9

Notes:

  • The target compound’s high molecular weight and lipophilic substituents (CF3, bis-benzyl) suggest lower aqueous solubility compared to simpler analogs like ’s compound.
  • Pyrimidine-based analogs () generally exhibit higher polarity due to additional nitrogen atoms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

  • Bromination : Introducing bromine at position 6 via electrophilic substitution under controlled temperatures (0–5°C) in dichloromethane .
  • Amination : Using bis(4-methoxyphenyl)methylamine in the presence of a base (e.g., sodium tert-butoxide) and a palladium catalyst (e.g., Pd(dba)₂) in dioxane at 80–100°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the pyridine ring conformation, dihedral angles between substituents, and hydrogen-bonding networks (e.g., N–H⋯N interactions). SHELX software is widely used for refinement .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify the bis(4-methoxyphenyl)methyl groups (δ 3.7–3.8 ppm for OCH₃) and the trifluoromethyl signal (δ ~120 ppm in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 521.08 (M+H⁺) with isotopic patterns matching bromine .

Q. What role do the trifluoromethyl and bromine substituents play in the compound’s reactivity and stability?

  • Methodological Answer :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, favoring interactions with hydrophobic binding pockets in biological targets. Its electron-withdrawing nature also directs electrophilic substitution .
  • Bromine Atom : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) and stabilizes intermediates via resonance effects. Its position at C6 minimizes steric hindrance during functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms of this compound?

  • Methodological Answer :

  • Polymorph Screening : Use solvent vapor diffusion or temperature-gradient crystallization to isolate distinct forms.
  • Hydrogen-Bond Analysis : Compare intramolecular interactions (e.g., N–H⋯N vs. C–H⋯π) using XRD. For example, polymorphs may differ in dihedral angles (e.g., 12.8° vs. 5.2° for phenyl group orientation) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while variable-temperature XRD tracks structural changes .

Q. What strategies optimize the compound’s bioactivity in antifungal studies, and how can structure-activity relationships (SAR) be validated?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or CF₃ with CH₃). Test against Candida albicans using MIC assays.
  • Molecular Docking : Use AutoDock Vina to predict binding to fungal cytochrome P450 enzymes. The trifluoromethyl group shows enhanced affinity for hydrophobic active sites .
  • Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess half-life improvements from the 4-methoxyphenyl groups .

Q. How do computational methods (e.g., DFT) explain the electronic effects of substituents on the pyridine ring?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian08. The trifluoromethyl group lowers LUMO energy (-1.8 eV), increasing electrophilicity at C5 .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* for C–Br bonds) to explain regioselectivity in substitution reactions .
  • Solvent Effects : PCM models simulate solvation in DMSO, revealing stabilization of the zwitterionic transition state during amination .

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